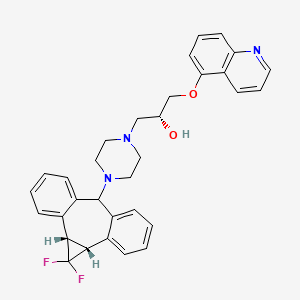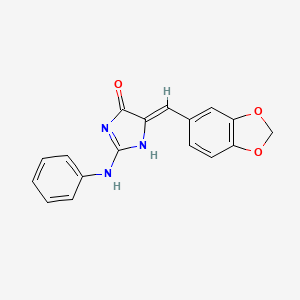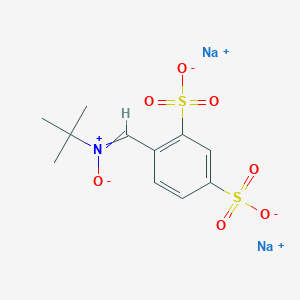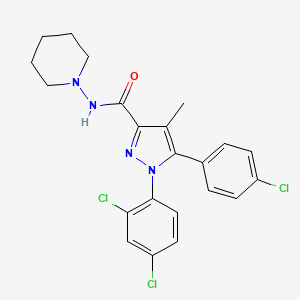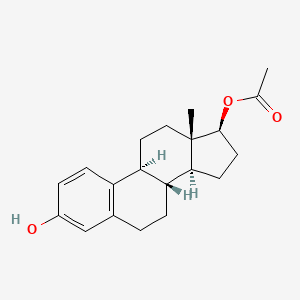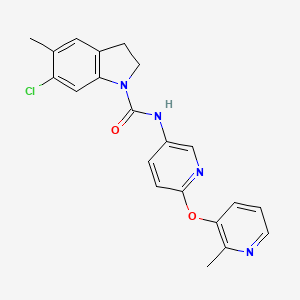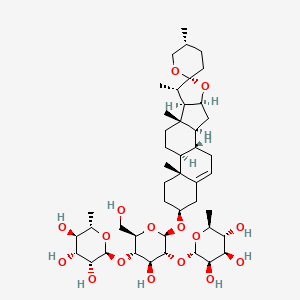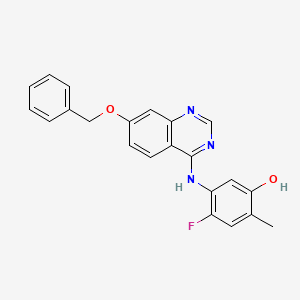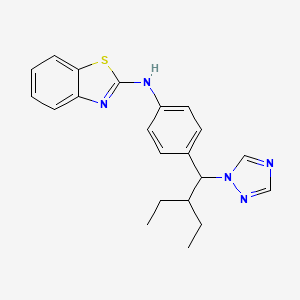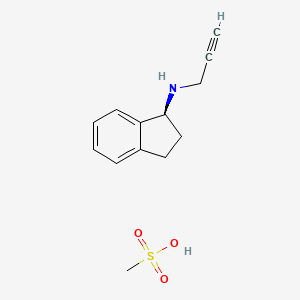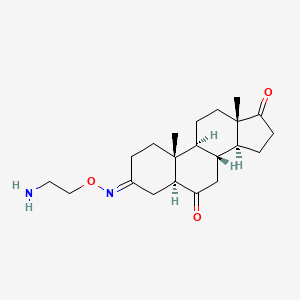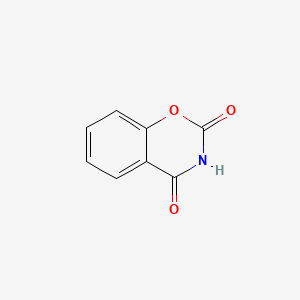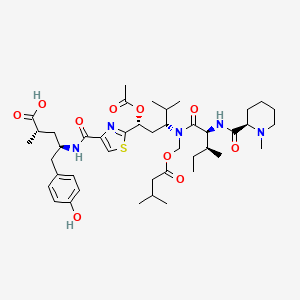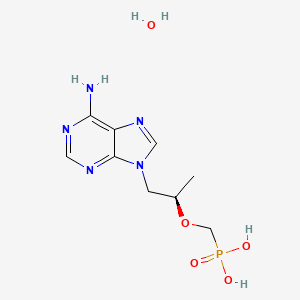![molecular formula C22H33Cl2N3O3 B1662572 8-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-8-azaspiro[4.5]decane-7,9-dione dihydrochloride CAS No. 21102-95-4](/img/structure/B1662572.png)
8-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-8-azaspiro[4.5]decane-7,9-dione dihydrochloride
描述
This compound contains a piperazine ring, which is a common feature in many pharmaceuticals, including antipsychotics and antidepressants . The methoxyphenyl group could potentially contribute to the lipophilicity of the compound, which might affect its pharmacokinetics.
Molecular Structure Analysis
The compound contains a piperazine ring, a spiro[4.5]decane ring, and a dione group. These functional groups could potentially interact with biological targets through hydrogen bonding, ionic interactions, and hydrophobic interactions .Chemical Reactions Analysis
Piperazine rings can undergo a variety of reactions, including acylation, alkylation, and substitution . The reactivity of the compound would also be influenced by the other functional groups present.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the piperazine ring could contribute to its basicity, while the dione group could contribute to its acidity .科研应用
Anticonvulsant Activity
8-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-8-azaspiro[4.5]decane-7,9-dione dihydrochloride has been evaluated for its anticonvulsant properties. A study by Obniska, Kamiński, and Tatarczyńska (2006) demonstrated that compounds with structural similarities showed significant anticonvulsant activity, suggesting potential applications in this area (Obniska, Kamiński, & Tatarczyńska, 2006).
Solid-State Analysis
In a solid-state analysis, Kozioł, Chilmonczyk, and Cybulski (2006) examined a similar compound, observing its conformational properties. These insights contribute to the understanding of its physical and chemical properties in solid form (Kozioł, Chilmonczyk, & Cybulski, 2006).
Synthesis and Chemical Properties
The compound has been a subject of study in terms of its synthesis and overall yield. Luo et al. (2011) achieved a significant overall yield in its synthesis, highlighting its feasible production for further research applications (Luo, Xia, Qian, Chen, & He, 2011).
Cardiovascular Research
The compound's role in cardiovascular function has been explored, with research by Arévalo-León et al. (2003) investigating its impact on the contraction of rat mesenteric artery and its interaction with adrenoceptors (Arévalo-León, Gallardo-Ortíz, Urquiza‐Marín, & Villalobos-Molina, 2003).
Enantioselective Microbial Reduction
Patel et al. (2005) researched the enantioselective microbial reduction of a structurally related compound, contributing to the understanding of its stereochemical aspects (Patel, Chu, Nanduri, Li, Kotnis, Parker, Liu, & Mueller, 2005).
Hypotensive Effects
The hypotensive effects of the compound, particularly its influence on blood pressure and heart rate, have been a focus in studies like those conducted by Villalobos-Molina et al. (2004), offering insights into its potential therapeutic applications in cardiovascular disorders (Villalobos-Molina, Gil-Flores, Gallardo-Ortíz, López-Guerrero, & Ibarra, 2004).
Safety And Hazards
未来方向
性质
IUPAC Name |
8-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-8-azaspiro[4.5]decane-7,9-dione;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3.2ClH/c1-28-19-7-3-2-6-18(19)24-13-10-23(11-14-24)12-15-25-20(26)16-22(17-21(25)27)8-4-5-9-22;;/h2-3,6-7H,4-5,8-17H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBOMXUDFLRHRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)CC4(CCCC4)CC3=O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175334 | |
| Record name | 1,1-Cyclopentanediacetimide, N-(2-(4-(o-methoxyphenyl)-1-piperazinyl)ethyl)-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-8-azaspiro[4.5]decane-7,9-dione dihydrochloride | |
CAS RN |
21102-95-4 | |
| Record name | BMY-7378 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021102954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Cyclopentanediacetimide, N-(2-(4-(o-methoxyphenyl)-1-piperazinyl)ethyl)-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMY-7378 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC07KV8T5O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



